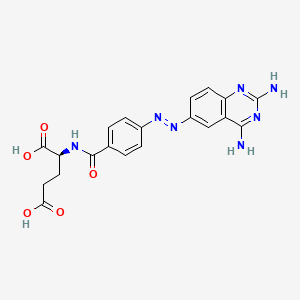

Phototrexate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2268033-83-4 |

|---|---|

Molecular Formula |

C20H19N7O5 |

Molecular Weight |

437.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)diazenyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H19N7O5/c21-17-13-9-12(5-6-14(13)24-20(22)25-17)27-26-11-3-1-10(2-4-11)18(30)23-15(19(31)32)7-8-16(28)29/h1-6,9,15H,7-8H2,(H,23,30)(H,28,29)(H,31,32)(H4,21,22,24,25)/t15-/m0/s1 |

InChI Key |

IODLJULYGHWOLC-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N=NC2=CC3=C(C=C2)N=C(N=C3N)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N=NC2=CC3=C(C=C2)N=C(N=C3N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Methotrexate Action on Dihydrofolate Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate molecular interactions underpinning the mechanism of action of methotrexate (MTX) on its primary target, dihydrofolate reductase (DHFR). By providing a comprehensive overview of the binding kinetics, relevant signaling pathways, and detailed experimental protocols, this document serves as a critical resource for professionals engaged in drug discovery and development.

Methotrexate, a cornerstone in the treatment of various cancers and autoimmune diseases, functions as a potent folate antagonist.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity, competitive inhibition of DHFR, an essential enzyme in folate metabolism.[3][4][5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are indispensable for DNA synthesis, repair, and cellular replication.[1][5] By obstructing this critical step, methotrexate effectively halts cell proliferation, particularly in rapidly dividing cells such as those found in malignant tumors.[1][3]

Quantitative Analysis of Methotrexate-DHFR Interaction

The interaction between methotrexate and DHFR is characterized by its slow, tight-binding nature.[3][6] The affinity of DHFR for methotrexate is significantly greater—approximately 1000 times higher—than for its natural substrate, dihydrofolate.[5] This strong binding is further enhanced by the presence of NADPH, a cofactor for the DHFR-catalyzed reaction.[7]

The following tables summarize key quantitative data from various studies, providing a comparative overview of binding affinities and inhibition constants across different species and enzyme variants.

| Enzyme Source | Ligand | Parameter | Value | Conditions | Reference |

| Recombinant Human DHFR (rHDHFR) | Methotrexate | Ki | 3.4 pM | With NADPH | [6][8] |

| Recombinant Human DHFR (rHDHFR) | Methotrexate-polyglutamate | Ki | 1.4 pM | With NADPH | [8] |

| Recombinant Human DHFR (rHDHFR) | 7-Hydroxy-MTX | Ki | 8.9 nM | - | [8] |

| Recombinant Human DHFR (rHDHFR) | 7-Hydroxy-MTX-polyglutamate | Ki | 9.9 nM | - | [8] |

| Neisseria gonorrhoeae DHFR | Methotrexate | Kt | 13 pM | - | [9] |

| Modified DHFR | Methotrexate | KD | 9.5 nM | pH 7.0, 25°C | [10][11] |

| Lactobacillus casei DHFR | Methotrexate | KD | 0.25 µM | - | [12] |

| Lactobacillus casei DHFR | Methotrexate | KD | 0.6 nM | With NADPH | [12] |

| Enzyme Source | Ligand | Parameter | Value | Conditions | Reference |

| Recombinant Human DHFR (rHDHFR) | Methotrexate | kon | 1.0 x 108 M-1s-1 | With NADPH | [8] |

| Recombinant Human DHFR (rHDHFR) | Methotrexate | koff/kon | 210 pM | With NADPH | [8] |

| Recombinant Human DHFR (rHDHFR) | Methotrexate Complex | kiso | 0.4 s-1 | Isomerization of ternary complex | [8] |

| Neisseria gonorrhoeae DHFR | Methotrexate | koff | 0.56 min-1 | 30°C | [9] |

| Neisseria gonorrhoeae DHFR | Methotrexate | koff | 0.04 min-1 | 9°C | [9] |

The Role of Polyglutamylation

Within the cell, methotrexate is converted to polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS).[4] These polyglutamated forms of methotrexate exhibit enhanced intracellular retention and, in some cases, increased inhibitory potency against DHFR.[4][13][14] For instance, with sheep liver DHFR, the IC50 value decreases with each additional glutamate residue, with the hexa-glutamated form being three times more potent than the parent methotrexate.[13] This intracellular modification is a critical determinant of methotrexate's therapeutic efficacy and duration of action.[15]

Signaling Pathway of DHFR Inhibition by Methotrexate

The following diagram illustrates the central role of DHFR in cellular metabolism and the inhibitory effect of methotrexate.

Experimental Protocol: DHFR Inhibition Assay

Determining the inhibitory potential of compounds against DHFR is a fundamental step in drug discovery. The following protocol outlines a standard colorimetric DHFR inhibition assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of methotrexate against recombinant human DHFR.

Principle: DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. An inhibitor will reduce the rate of this absorbance decrease.

Materials:

-

Recombinant Human Dihydrofolate Reductase (DHFR)

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolic Acid (DHF), substrate

-

NADPH, cofactor

-

Methotrexate (MTX), inhibitor

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10x stock solution of DHFR Assay Buffer. Dilute to 1x with ultrapure water for use.

-

Prepare a stock solution of DHF (e.g., 10 mM in assay buffer).

-

Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).

-

Prepare a stock solution of Methotrexate (e.g., 1 mM in a suitable solvent) and create a serial dilution series to cover a range of concentrations (e.g., 1 µM to 1 pM).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer (to bring the final volume to 200 µL)

-

A fixed amount of recombinant DHFR enzyme.

-

Varying concentrations of methotrexate (or vehicle for control).

-

-

Include wells for:

-

Enzyme Control (EC): Enzyme without inhibitor.

-

Inhibitor Controls (IC): Enzyme with each concentration of methotrexate.

-

Background Control: All reagents except the enzyme.

-

-

-

Incubation:

-

Mix the contents of the wells and incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a mixture of NADPH and DHF to each well.

-

Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the reaction rates of the inhibitor-containing wells to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the methotrexate concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow for DHFR Inhibition Assay

The following diagram outlines the logical flow of the DHFR inhibition assay.

Mechanisms of Resistance to Methotrexate

The clinical efficacy of methotrexate can be compromised by the development of resistance. Key mechanisms include:

-

Increased DHFR levels: This can occur through gene amplification or enhanced transcription of the DHFR gene.[16][17][18]

-

Mutations in the DHFR gene: These mutations can lead to a decreased binding affinity of methotrexate for the enzyme.[6][16]

-

Impaired cellular uptake: Reduced expression or function of the reduced folate carrier (RFC) can limit the entry of methotrexate into cells.[17][18]

-

Decreased polyglutamylation: Reduced activity of FPGS or increased activity of γ-glutamyl hydrolase (GGH), which removes glutamate residues, can lead to lower intracellular concentrations of the more potent polyglutamated forms of methotrexate.[4][16]

-

Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump methotrexate out of the cell.[4]

Understanding these resistance mechanisms is crucial for the development of strategies to overcome them and improve the therapeutic outcomes of methotrexate treatment.

References

- 1. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 2. medtube.net [medtube.net]

- 3. Methotrexate - Proteopedia, life in 3D [proteopedia.org]

- 4. droracle.ai [droracle.ai]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mechanism of resistance to methotrexate. NADPH but not NADH stimulation of methotrexate binding to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermodynamic characterization of the interactions of methotrexate with dihydrofolate reductase by quantitative affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of polyglutamyl derivatives of methotrexate, 10-deazaaminopterin, and dihydrofolate with dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of methotrexate polyglutamylation and cellular energy metabolism in inhibition of methotrexate binding to dihydrofolate reductase by 5-formyltetrahydrofolate in Ehrlich ascites tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. e-crt.org [e-crt.org]

- 18. aacrjournals.org [aacrjournals.org]

ahototrexate cis-trans isomerization kinetics

An In-depth Technical Guide to the Conformational Isomerization Kinetics of the Methotrexate-DHFR Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX) is a cornerstone antifolate agent used in the treatment of cancer and autoimmune diseases.[1][2] Its therapeutic efficacy stems from its potent inhibition of dihydrofolate reductase (DHFR), an essential enzyme for nucleotide biosynthesis.[1][2] The interaction between MTX and DHFR is not a simple, single-step binding event. It is a more complex, two-step process involving an initial rapid binding followed by a slow conformational isomerization of the resulting enzyme-inhibitor complex. This isomerization leads to a significantly more stable, tightly-bound state, which is critical for the drug's prolonged inhibitory action.[3][4] This technical guide provides a comprehensive overview of the kinetics of this isomerization, detailing the experimental methodologies used to characterize it, presenting key quantitative data, and discussing its pharmacological relevance.

The Two-Step Mechanism of Methotrexate Binding and Isomerization

Methotrexate acts as a slow, tight-binding competitive inhibitor of DHFR.[2][5][6] The overall high affinity is not achieved in a single association step. Instead, the binding is best described by a two-step model. In the first step, MTX rapidly associates with the DHFR-NADPH complex to form an initial, relatively loose encounter complex (E-MTX). In the second step, this initial complex undergoes a slow conformational change, or isomerization, to form a final, much more tightly-bound complex (E*-MTX).[3][4]

This isomerization step is crucial as it significantly decreases the dissociation rate of the drug, leading to a prolonged residence time on the target enzyme and sustained inhibition of its catalytic activity. The structural basis for this isomerization involves conformational rearrangements within the enzyme's active site, including the closure of a protein loop over the bound inhibitor, effectively locking it in place.[7][8]

The logical relationship of this two-step binding and isomerization process is visualized below.

Caption: Two-step binding and isomerization of Methotrexate with DHFR.

Quantitative Kinetics of MTX-DHFR Isomerization

The kinetics of MTX binding and the subsequent isomerization have been quantified for DHFR from various species. Stopped-flow spectroscopy is a primary tool for these measurements, allowing for the real-time observation of fluorescence changes that occur upon ligand binding and conformational shifts.[7][8][9] The tables below summarize key kinetic and thermodynamic parameters reported in the literature.

Table 1: Kinetic Parameters for Methotrexate Binding to Human DHFR

This table presents data for the interaction of MTX with recombinant human dihydrofolate reductase (rHDHFR) in the presence of its cofactor, NADPH. The isomerization step (kiso) leads to a final complex with an extremely low overall inhibition constant (Ki).[3]

| Parameter | Symbol | Value | Unit | Description | Citation |

| Association Rate Constant | kon | 1.0 x 10⁸ | M⁻¹s⁻¹ | Rate of formation of the initial E-MTX complex. | [3] |

| Initial Dissociation Constant | K_d | 210 | pM | Dissociation constant of the initial E-MTX complex. | [3] |

| Isomerization Rate Constant | kiso | 0.4 | s⁻¹ | Rate of conversion from E-MTX to E*-MTX. | [3] |

| Overall Inhibition Constant | Ki | 3.4 | pM | Overall inhibition constant of the final complex. | [3] |

Table 2: Comparative Kinetic and Thermodynamic Parameters for DHFR from Different Species

The interaction of MTX with DHFR varies between species. These differences are exploited in the development of selective antimicrobial agents but also highlight the importance of using the correct species-specific enzyme in drug development studies.

| Enzyme Source | Parameter | Value | Unit | Method | Citation |

| Escherichia coli | Equilibrium Dissociation Constant (K_D) | 9.5 | nM | Fluorescence Titration | [7][8] |

| Escherichia coli | Conformational Change Rate (k_conf) | 2 - 4 | s⁻¹ | Single-Molecule Fluorescence | [7][8] |

| Neisseria gonorrhoeae (30°C) | Dissociation Rate Constant (koff) | 0.56 | min⁻¹ | Kinetic Assay | [10] |

| Neisseria gonorrhoeae (9°C) | Dissociation Rate Constant (koff) | 0.04 | min⁻¹ | Kinetic Assay | [10] |

| Lactobacillus casei | Dissociation Constant (E-MTX) | 0.25 | µM | Affinity Chromatography | [11] |

| Lactobacillus casei | Dissociation Constant (E-NADPH-MTX) | 0.6 | nM | Affinity Chromatography | [11] |

Experimental Methodologies

Characterizing the isomerization kinetics of the MTX-DHFR complex requires specialized biophysical techniques capable of resolving rapid molecular events. The following protocols are synthesized from methodologies described in the literature.[7][8][12][13]

Expression and Purification of DHFR

A reliable source of pure, active enzyme is a prerequisite for any kinetic study. Affinity chromatography using a methotrexate-linked resin is a highly effective method for purifying DHFR.[13]

Protocol:

-

Expression: Express recombinant DHFR (e.g., human or E. coli) in a suitable host like E. coli using an expression vector. Cells are typically grown in a defined minimal medium.[13]

-

Lysis: Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 6.8). Lyse the cells using sonication or a French press.[13]

-

Affinity Chromatography:

-

Clarify the lysate by ultracentrifugation.

-

Load the supernatant onto a Methotrexate-Sepharose affinity column.[13]

-

Wash the column extensively with a high-salt buffer (e.g., lysis buffer containing 750 mM NaCl) to remove non-specifically bound proteins.[13]

-

Elute the bound DHFR using an elution buffer containing a high concentration of folate at an elevated pH (e.g., 20 mM sodium borate, 750 mM NaCl, 5 mM folate, pH 9.0).[13]

-

-

Buffer Exchange: Immediately perform buffer exchange via dialysis or a desalting column into a stable storage buffer (e.g., 20 mM phosphate, 50 mM NaCl, 1 mM DTT, pH 7.0).

-

Purity and Concentration: Assess purity by SDS-PAGE and determine the concentration using the absorbance at 280 nm.

Stopped-Flow Fluorescence Kinetics

This technique allows for the measurement of rapid kinetic events by monitoring changes in protein fluorescence upon ligand binding. The intrinsic fluorescence of tryptophan residues in DHFR is quenched when MTX binds, providing a signal to track the interaction.[7][8][12]

Experimental Workflow Diagram:

Caption: Workflow for Stopped-Flow Fluorescence Kinetic Analysis.

Protocol:

-

Reagent Preparation: Prepare solutions of purified DHFR and MTX in a suitable buffer (e.g., MTEN buffer, pH 7.0). The DHFR solution should be pre-incubated with a saturating concentration of NADPH.[7]

-

Instrument Setup: Equilibrate a stopped-flow instrument to the desired temperature (e.g., 25°C). Set the excitation wavelength to 290 nm (for tryptophan) and use a cutoff filter (e.g., 320 nm) to monitor the emission fluorescence.[7][12]

-

Kinetic Measurement (Association):

-

Load one syringe with the DHFR-NADPH complex (e.g., 1 µM final concentration) and the other with varying concentrations of MTX (e.g., 2.5–20 µM final concentration).[7]

-

Initiate rapid mixing. The instrument will automatically record the fluorescence intensity as a function of time, starting from the moment of mixing.

-

The resulting kinetic trace will show a rapid decrease in fluorescence.

-

-

Data Analysis:

-

The observed fluorescence decay traces often fit to a double exponential function, representing the two-step binding and isomerization process.

-

The rate constant for the fast phase (k_obs1) will depend on the MTX concentration and relates to the initial binding (kon and koff).

-

The rate constant for the slow phase (k_obs2) is typically independent of MTX concentration and represents the isomerization rate (kiso).[4]

-

Pharmacological Significance of Isomerization

The isomerization of the MTX-DHFR complex is not merely a biophysical curiosity; it is fundamental to the drug's potent pharmacological effect.

-

Enhanced Potency: The final, isomerized complex (E*-MTX) is orders of magnitude more stable than the initial encounter complex.[3] This translates to a much lower overall inhibition constant (Ki), meaning a much lower concentration of the drug is required to achieve effective inhibition of the enzyme.

-

Prolonged Drug Action: The slow reverse-isomerization and subsequent dissociation of MTX from the E*-MTX state results in a very long residence time of the drug on its target. This sustained, "pseudo-irreversible" inhibition ensures that the enzyme remains inactive for an extended period, even as systemic drug concentrations decrease.[2]

-

Mechanism of Drug Resistance: Mutations in the DHFR active site can disrupt the network of interactions required for the conformational change.[5][6] Some drug-resistant DHFR variants show a decreased ability to undergo this isomerization step, leading to weaker overall binding and reduced affinity for MTX, even if their catalytic activity remains largely intact.[5][6] Understanding the structural basis of this isomerization is therefore critical for designing new inhibitors that can overcome these resistance mechanisms.

Conclusion

The therapeutic efficacy of methotrexate is intimately linked to the kinetics of its interaction with DHFR. The two-step binding mechanism, characterized by a rapid initial association followed by a slow, crucial conformational isomerization, results in a highly stable and long-lived inhibitory complex. This technical guide has summarized the key kinetic parameters, detailed the experimental protocols used for their determination, and highlighted the pharmacological importance of this process. For drug development professionals, a deep understanding of these kinetic principles is essential for the rational design of next-generation antifolates and for developing strategies to combat drug resistance.

References

- 1. droracle.ai [droracle.ai]

- 2. proteopedia.org [proteopedia.org]

- 3. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of isomerization of initial complexes in the binding of inhibitors to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple conformers in active site of human dihydrofolate reductase F31R/Q35E double mutant suggest structural basis for methotrexate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of dihydrofolate reductase with methotrexate: ensemble and single-molecule kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of methotrexate to dihydrofolate reductase and its relation to protonation of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermodynamic characterization of the interactions of methotrexate with dihydrofolate reductase by quantitative affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purification of Phototrexate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phototrexate, a photoswitchable analog of the widely used chemotherapeutic agent methotrexate, offers a promising avenue for targeted cancer therapy. Its activity can be controlled by light, allowing for localized drug activation and potentially reducing systemic side effects. This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and visualization of key pathways.

Chemical Synthesis of this compound

The synthesis of this compound is a convergent, multi-step process that begins with commercially available starting materials. The overall strategy involves the preparation of two key intermediates, quinazoline-2,4,6-triamine and (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate, followed by their coupling and subsequent hydrolysis to yield the final product.[1]

Synthesis Pathway Overview

The four main stages of this compound synthesis are outlined below.

Caption: Convergent synthesis pathway of this compound.

Experimental Protocols

The following are detailed experimental protocols for each major step in the synthesis of this compound.

Synthesis of Quinazoline-2,4,6-triamine (Intermediate 1)

This procedure involves the reduction of a nitro group to an amine.

Reaction: 6-Nitroquinazoline-2,4-diamine is subjected to catalytic hydrogenation to yield quinazoline-2,4,6-triamine.[1]

Materials:

-

6-Nitroquinazoline-2,4-diamine

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 6-nitroquinazoline-2,4-diamine in methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Place the flask under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude quinazoline-2,4,6-triamine. The product is typically of high purity and can be used in the next step without further purification.

Synthesis of (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate (Intermediate 2)

This step involves the oxidation of an aromatic amine to a nitroso compound.

Reaction: (S)-diethyl 2-(4-aminobenzamido)pentanedioate is oxidized using Oxone® in a biphasic system to yield (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate.[1]

Materials:

-

(S)-diethyl 2-(4-aminobenzamido)pentanedioate

-

Oxone® (potassium peroxymonosulfate)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve (S)-diethyl 2-(4-aminobenzamido)pentanedioate in dichloromethane.

-

Prepare a separate aqueous solution of Oxone®.

-

Combine the two solutions in a flask and stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate.

Coupling of Intermediates 1 and 2 (Mills Reaction)

This is the key step where the diazo bond of this compound is formed.

Reaction: Quinazoline-2,4,6-triamine (1) and (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate (2) are coupled under Mills conditions.[1]

Materials:

-

Quinazoline-2,4,6-triamine (1)

-

(S)-diethyl 2-(4-nitrosobenzamido)pentanedioate (2)

-

Acetic acid

Procedure:

-

Dissolve quinazoline-2,4,6-triamine in acetic acid.

-

Add (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a colored product.

-

After 12-24 hours, or upon completion as indicated by TLC, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and then with a small amount of cold ethanol.

-

Dry the solid to obtain (S,E)-diethyl 2-(4-((2,4-diaminoquinazolin-6-yl)diazenyl)benzamido)pentanedioate (3).

Final Hydrolysis to this compound

The final step involves the deprotection of the ester groups to yield the carboxylic acid form of this compound.

Reaction: (S,E)-diethyl 2-(4-((2,4-diaminoquinazolin-6-yl)diazenyl)benzamido)pentanedioate (3) is hydrolyzed in alkaline conditions.[1]

Materials:

-

(S,E)-diethyl 2-(4-((2,4-diaminoquinazolin-6-yl)diazenyl)benzamido)pentanedioate (3)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Suspend compound (3) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 4-5.

-

Collect the resulting precipitate (this compound) by filtration.

-

Wash the solid with water and dry under vacuum.

Purification of this compound

Crude this compound is typically purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Preparative RP-HPLC Protocol

Instrumentation:

-

Preparative HPLC system with a UV detector.

-

C18 reversed-phase column.

Mobile Phase:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of DMSO and the mobile phase.

-

Filter the sample solution through a 0.45 µm filter.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the sample onto the column.

-

Run a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a suitable flow rate.

-

Monitor the elution at a wavelength where this compound absorbs (e.g., 365 nm).

-

Collect the fractions corresponding to the main peak.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final purified this compound.

Experimental Workflow for Purification

Caption: General workflow for the purification of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

| Synthetic Step | Product | Yield (%) |

| 1. Catalytic Hydrogenation | Quinazoline-2,4,6-triamine (1) | 98 |

| 2. Oxidation | (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate (2) | Not Reported |

| 3. Mills Reaction | (S,E)-diethyl 2-(4-((2,4-diaminoquinazolin-6-yl)diazenyl)benzamido)pentanedioate (3) | 55 |

| 4. Alkaline Hydrolysis | This compound | 95 |

Table 1: Reaction yields for the synthesis of this compound.[1]

| Property | Value |

| Molecular Weight | 437.42 g/mol |

| Purity (after HPLC) | ≥ 95% |

| IC₅₀ (DHFR Inhibition) | |

| cis-Phototrexate | 6 nM |

| trans-Phototrexate | 34 µM |

Table 2: Physicochemical and biological properties of this compound.

| Analysis | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | trans-isomer: δ 8.5-6.5 (m, aromatic protons), 4.4 (m, α-CH), 2.2-1.9 (m, β,γ-CH₂). cis-isomer shows distinct shifts. |

| Mass Spectrometry (ESI-MS) | m/z calculated for C₂₀H₁₉N₇O₅: 437.15; found: [M+H]⁺ 438.1. |

Table 3: Characterization data for this compound.

Mechanism of Action: DHFR Inhibition

This compound functions as a photoswitchable inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, ultimately leading to the inhibition of DNA synthesis and cell proliferation. The cis-isomer of this compound is the biologically active form, exhibiting potent inhibition of DHFR, while the trans-isomer is significantly less active.[1]

DHFR Signaling Pathway

Caption: Inhibition of the DHFR pathway by cis-Phototrexate.

This guide provides a detailed technical overview for the synthesis and purification of this compound, intended to aid researchers in the fields of medicinal chemistry, chemical biology, and drug development. The provided protocols and data serve as a valuable resource for the preparation and characterization of this potent photoswitchable anticancer agent.

References

The Photochemical Landscape of Phototrexate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phototrexate, a photoswitchable azobenzene analogue of the widely used chemotherapeutic agent Methotrexate, represents a significant advancement in photopharmacology.[1][2][3] Its mechanism relies on the light-induced isomerization between a thermally stable, biologically inactive trans isomer and a metastable, active cis isomer.[1][2] This spatiotemporal control over drug activity offers the potential for highly targeted therapies with reduced systemic toxicity. This technical guide provides a comprehensive overview of the core photochemical properties of this compound in aqueous solutions, detailing its photoisomerization behavior, stability, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a "photopharmacological" agent designed to inhibit the human dihydrofolate reductase (DHFR) enzyme in a light-dependent manner.[1] The core innovation is the incorporation of an azobenzene moiety into the structure of Methotrexate, a strategy known as "azologization".[1] This modification allows the molecule's shape and, consequently, its biological activity to be controlled by specific wavelengths of light. The thermodynamically stable trans form is largely inactive, while irradiation with UVA light converts it to the cis form, which mimics the bent conformation of Methotrexate bound to DHFR, thus inhibiting the enzyme.[4] The process is reversible; the active cis form can be switched back to the inactive trans form using visible (blue or white) light or through thermal relaxation in the dark.[2][4][5]

Photochemical and Photophysical Properties

The defining characteristic of this compound is its reversible photoisomerization. The molecule's response to light is robust, allowing for multiple switching cycles without significant degradation.[6]

Absorption and Photoisomerization

The photochemical behavior is dictated by the distinct absorption spectra of the two isomers. The inactive trans form is converted to the active cis form upon irradiation with UVA light (typically 375-395 nm).[4][7] Conversely, the cis isomer can be reverted to the trans form with visible light in the blue region of the spectrum (e.g., 460-500 nm).[4][7]

Upon 15-30 minutes of UVA irradiation, a photostationary state (PSS) is reached, which is a mixture of both isomers.[4][6] The exact composition of the PSS depends on the specific irradiation conditions.

Quantitative Photochemical Data

While extensive research has been conducted on the qualitative photoswitching behavior of this compound, specific quantum yield data and molar extinction coefficients are not widely reported in the literature. The available quantitative data is summarized below.

| Parameter | Value | Conditions | Source(s) |

| trans → cis Isomerization Wavelength | 375 - 395 nm (UVA) | Aqueous Solution | [4][7] |

| cis → trans Isomerization Wavelength | 460 - 500 nm (Blue Light) | Aqueous Solution | [4][7] |

| Photostationary State (PSS) Composition | ~86% cis isomer | After 15 min irradiation with 395 nm light (1 mM in D₂O/NaOH) | [4][7] |

| Photostationary State (PSS) Composition | ~76% cis isomer | After 30 min irradiation with 375 nm light (5 mM in methanol-d₄) | [6] |

| Thermal Relaxation Half-Life (cis → trans) | Several hours | In the dark at 37 °C (human body temperature) | [4][6] |

Photochemical Mechanisms and Pathways

The fundamental process governing this compound's activity is the reversible E/Z (or trans/cis) isomerization around the central nitrogen-nitrogen double bond (N=N) of the azobenzene unit.

Upon absorption of a UVA photon, the trans isomer is promoted to an excited state. From this state, it undergoes a conformational change to the cis isomer before relaxing back to the ground electronic state. This cis isomer has a non-planar, bent structure that is sterically and electronically favorable for binding to the active site of DHFR, leading to enzyme inhibition. The reverse process can be triggered by lower-energy blue light or will occur spontaneously over several hours as the molecule thermally relaxes back to its more stable trans configuration.[4][6]

Experimental Protocols

Characterizing the photochemical properties of this compound involves a series of spectroscopic and chromatographic techniques. Below are representative protocols based on methodologies described in the literature.

General Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent such as deuterium oxide (D₂O) with a small amount of NaOH for solubility, or methanol-d₄ for NMR studies.[4][6] For UV-Vis and HPLC, stock solutions in DMSO can be diluted into the final aqueous buffer (e.g., 100 µM NaOH or phosphate buffer).[4]

-

Working Solution: Dilute the stock solution to the desired final concentration (e.g., 50-200 µM) using the appropriate aqueous buffer.

-

Dark Adaptation: Before any experiment, ensure the solution is fully dark-adapted by storing it protected from light for a sufficient time (e.g., overnight) to ensure it consists of >99% trans isomer.

Protocol: Monitoring Photoisomerization by UV-Vis Spectrophotometry

This protocol allows for the real-time observation of the conversion between trans and cis isomers.

-

Instrumentation: A diode array or scanning UV-Vis spectrophotometer capable of taking time-course measurements.

-

Baseline Spectrum: Record the absorption spectrum of the dark-adapted trans-Phototrexate solution (e.g., 100 µM in 100 µM NaOH) from 250 nm to 600 nm.[4]

-

Irradiation: Place the cuvette in the spectrophotometer and irradiate it with a UVA light source (e.g., 366 nm or 375 nm LED/lamp).[2][5]

-

Spectral Monitoring: Record absorption spectra at regular intervals (e.g., every 30 seconds) during irradiation until no further spectral changes are observed, indicating that the photostationary state (PSS) has been reached.[2] The conversion is typically monitored by the change in absorbance at around 350-370 nm.[5][6]

-

Reverse Isomerization: To observe the back-isomerization, irradiate the PSS solution with a blue light source (e.g., 460 nm) and repeat the spectral monitoring until the original trans spectrum is restored.

Protocol: Quantifying Isomer Ratios by ¹H-NMR and HPLC

¹H-NMR Spectroscopy:

-

Sample Preparation: Prepare a sample of this compound in a deuterated solvent (e.g., 1 mM in D₂O/NaOH).[4]

-

Initial Spectrum: Acquire a ¹H-NMR spectrum of the dark-adapted sample.

-

Irradiation: Irradiate the NMR tube with a 395 nm light source for a set duration (e.g., 15 minutes) to reach PSS.[4][7]

-

Final Spectrum: Immediately acquire a second ¹H-NMR spectrum of the irradiated sample.

-

Quantification: Determine the trans:cis ratio by integrating characteristic, well-resolved proton signals unique to each isomer.[4]

High-Performance Liquid Chromatography (HPLC):

-

System: An HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A typical mobile phase for Methotrexate and its analogues consists of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[8] The exact gradient and composition must be optimized to achieve baseline separation of the trans and cis isomers.

-

Analysis:

-

Inject a sample of the dark-adapted solution to obtain the retention time for the trans isomer.

-

Inject a sample of the solution irradiated to PSS. The resulting chromatogram will show two peaks corresponding to the trans and cis isomers.

-

The relative ratio of the isomers can be determined by integrating the area under each peak.[4]

-

Conclusion

This compound is a promising photopharmacological agent whose efficacy is fundamentally linked to its photochemical properties. The ability to reversibly isomerize between an inactive trans form and an active cis form using specific wavelengths of light provides a powerful mechanism for targeted drug delivery. While the qualitative aspects of this photoswitching are well-characterized, this guide highlights the need for further research to quantify key photochemical parameters such as molar extinction coefficients and quantum yields in aqueous environments. Such data are critical for accurately modeling photochemical behavior, optimizing irradiation protocols for therapeutic applications, and advancing the development of next-generation light-activated drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. aph-hsps.hu [aph-hsps.hu]

- 4. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Weak Interactions of the Isomers of this compound and Two Cavitand Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Phototrexate: A Photoswitchable Antimetabolite for Targeted Chemotherapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Phototrexate emerges as a pioneering photoswitchable drug, representing a significant leap forward in the field of photopharmacology. This technical guide delves into the core aspects of its discovery, mechanism of action, and preclinical development. As a photochromic analog of the widely used chemotherapeutic agent Methotrexate, this compound offers spatiotemporal control over its cytotoxic activity, promising a new paradigm for targeted cancer therapy with potentially reduced systemic toxicity. Its antifolate activity is ingeniously controlled by light, being potent in its cis configuration upon UVA irradiation and nearly inactive in its thermally stable trans form. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways and workflows associated with the development of this compound.

Introduction: The Dawn of Photopharmacology

The quest for more precise and targeted cancer therapies has led to the exploration of novel strategies to minimize off-target effects of potent cytotoxic agents. Photopharmacology, a field that utilizes light to control the activity of drugs, offers a compelling solution.[1] By incorporating a photoswitchable moiety into the molecular structure of a drug, its pharmacological effect can be confined to a specific area of the body that is illuminated with a particular wavelength of light.

This compound, a photoisomerizable analog of Methotrexate, was developed at the Institute for Bioengineering of Catalonia (IBEC).[1] It is a prime example of "azologization," where a key chemical bond in the parent molecule is replaced with an azobenzene group, conferring photoswitchable properties.[1] This allows for the reversible activation and deactivation of its therapeutic effect, a significant advantage over traditional chemotherapy.

Mechanism of Action: A Light-Regulated Inhibition of DHFR

This compound's mechanism of action mirrors that of its parent compound, Methotrexate, by targeting the enzyme dihydrofolate reductase (DHFR). DHFR plays a crucial role in the folate metabolism pathway, which is essential for the synthesis of nucleotides and ultimately, DNA replication and cell division.

The key innovation of this compound lies in its light-dependent interaction with DHFR. The molecule exists in two isomeric forms:

-

trans-Phototrexate: This is the thermodynamically stable, elongated isomer that is predominant in the dark. In this configuration, this compound exhibits a low binding affinity for DHFR and is pharmacologically almost inactive.[1]

-

cis-Phototrexate: Upon irradiation with UVA light (around 375 nm), the azobenzene core of this compound undergoes isomerization to the bent cis form. This conformational change dramatically increases its binding affinity for DHFR, leading to potent inhibition of the enzyme and subsequent cytotoxic effects. The cis isomer can revert to the inactive trans form upon exposure to blue or white light, or through thermal relaxation in the dark.

This photoswitching allows for the precise activation of the drug's cytotoxic effects in a targeted area, such as a tumor, while minimizing its impact on healthy tissues that are not exposed to light.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound illustrating its light-dependent activation and inhibition of DHFR.

Quantitative Data

The efficacy of this compound's isomeric forms has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound Isomers

| Compound | Target | Assay | IC50 Value | Cell Line | Reference |

| cis-Phototrexate | Human DHFR | Enzymatic Assay | ~6 nM | - | |

| trans-Phototrexate | Human DHFR | Enzymatic Assay | >10 µM | - | [2] |

| cis-Phototrexate | Cell Viability | MTT Assay | ~34 nM | HeLa | |

| trans-Phototrexate | Cell Viability | MTT Assay | ~34 µM | HeLa | |

| Methotrexate | Cell Viability | MTT Assay | ~50 nM | HeLa | [2] |

Table 2: Photochemical Properties of this compound

| Property | Wavelength/Condition | Value | Reference |

| Photoisomerization (trans to cis) | 375 nm UVA light | Reaches photostationary state with a high proportion of cis-isomer | [3] |

| Photoisomerization (cis to trans) | Blue or White Light | Reverts to trans-isomer | [3] |

| Thermal Relaxation (cis to trans) | In the dark at 37°C | Spontaneous conversion to the more stable trans-isomer | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound.

Synthesis of this compound

A convergent synthetic route is employed for the preparation of this compound. The key steps involve the synthesis of quinazoline and benzamido building blocks, followed by a coupling reaction to form the central azobenzene linkage.

Caption: A simplified workflow for the chemical synthesis of this compound.

A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary research articles.[3] The general procedure involves the coupling of a diazotized quinazoline amine with a nitrosobenzamido glutamate derivative, followed by hydrolysis to yield the final this compound product.

Photochemical Characterization

The photoswitching properties of this compound are characterized using UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR).

-

Sample Preparation: Prepare a solution of trans-Phototrexate in a suitable solvent (e.g., DMSO or a buffered aqueous solution) at a known concentration.

-

UV-Vis Spectroscopy:

-

Record the initial absorption spectrum of the trans-Phototrexate solution.

-

Irradiate the sample with a UVA light source (e.g., 375 nm LED) for a defined period.

-

Record the absorption spectrum at regular intervals during irradiation to monitor the spectral changes corresponding to the trans-to-cis isomerization.

-

To observe the reverse isomerization, irradiate the cis-enriched sample with blue or white light and record the spectral changes.

-

For thermal relaxation studies, keep the cis-enriched sample in the dark at a constant temperature (e.g., 37°C) and record the spectrum over time.

-

-

NMR Spectroscopy:

-

Acquire a 1H NMR spectrum of the initial trans-Phototrexate sample.

-

Irradiate the NMR tube containing the sample with UVA light to induce isomerization.

-

Acquire 1H NMR spectra at different time points to determine the ratio of cis and trans isomers in the photostationary state by integrating characteristic peaks for each isomer.

-

In Vitro DHFR Inhibition Assay

The inhibitory potency of this compound isomers against human DHFR is determined using a spectrophotometric assay that measures the rate of NADPH oxidation.

Caption: Workflow for the in vitro DHFR enzymatic inhibition assay.

-

Reagent Preparation:

-

Recombinant human DHFR enzyme is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA).

-

A stock solution of dihydrofolate (DHF) is prepared in the assay buffer.

-

A stock solution of NADPH is prepared in the assay buffer.

-

Stock solutions of trans-Phototrexate and Methotrexate (as a control) are prepared in DMSO.

-

A solution of cis-Phototrexate is prepared by irradiating a stock solution of trans-Phototrexate with UVA light (375 nm) until the photostationary state is reached.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, DHFR enzyme, and varying concentrations of the test compounds (trans-Phototrexate, cis-Phototrexate, or Methotrexate).

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

-

Determine the percentage of DHFR inhibition relative to a control reaction without any inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound isomers on cancer cells are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

-

Cell Culture: Culture HeLa cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed HeLa cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of trans-Phototrexate, cis-Phototrexate (freshly prepared by irradiation), and Methotrexate in cell culture media.

-

Replace the existing media in the wells with the media containing the test compounds.

-

For experiments with cis-Phototrexate, the plate can be irradiated with UVA light after the addition of the compound, or the pre-irradiated compound solution can be added. Control wells should be treated with vehicle (e.g., DMSO-containing media).

-

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

In Vivo Zebrafish Embryo Assay

Zebrafish embryos provide a valuable in vivo model to assess the light-dependent toxicity and developmental effects of this compound.

-

Zebrafish Maintenance and Breeding: Maintain adult zebrafish and collect fertilized eggs according to standard protocols.

-

Embryo Treatment:

-

At a specific time post-fertilization (e.g., 6 hours post-fertilization), place individual embryos into the wells of a 96-well plate containing embryo medium.

-

Add trans-Phototrexate, pre-irradiated cis-Phototrexate, or Methotrexate at the desired concentrations to the wells.

-

-

Light Exposure:

-

For light-activation experiments, expose the plates containing embryos treated with trans-Phototrexate to a controlled dose of UVA light.

-

Maintain a control group of embryos treated with trans-Phototrexate in the dark.

-

-

Observation and Endpoint Analysis:

-

Incubate the embryos at 28.5°C.

-

At regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization), observe the embryos under a microscope to assess survival rates, hatching rates, and any morphological abnormalities (e.g., pericardial edema, yolk sac malformation, spinal curvature).

-

-

Data Analysis:

-

Quantify the percentage of survival and the incidence of specific malformations for each treatment group.

-

Statistically compare the outcomes between the light-exposed and dark-maintained groups to determine the light-dependent effects of this compound.

-

Conclusion and Future Directions

This compound stands as a compelling proof-of-concept for the development of photoswitchable chemotherapeutics. Its light-regulated activity against a clinically validated target, DHFR, opens up new avenues for targeted cancer therapy with the potential for significantly reduced side effects. The data and protocols presented in this guide provide a solid foundation for further research and development in this exciting area of photopharmacology.

Future work will likely focus on optimizing the photochemical properties of this compound, such as shifting its activation wavelength to the near-infrared for deeper tissue penetration. Further preclinical studies in animal models of cancer are necessary to fully evaluate its therapeutic potential and safety profile before it can be considered for clinical translation. The principles demonstrated by this compound will undoubtedly inspire the design of a new generation of light-activated drugs for a wide range of diseases.

References

The Dawn of Spatiotemporal Control: A Technical Guide to the Photopharmacology of Antifolates

For Researchers, Scientists, and Drug Development Professionals

The field of photopharmacology is ushering in a new era of precision medicine, where the activity of therapeutic agents can be controlled with light. This approach offers the potential for highly targeted treatments with reduced off-target effects, a significant challenge in conventional chemotherapy. This in-depth technical guide delves into the core of photopharmacology as applied to antifolates, a cornerstone class of anticancer and anti-inflammatory drugs. We will explore the design, mechanism, and evaluation of photoswitchable antifolates, with a particular focus on "phototrexate," a light-sensitive analog of the widely used drug methotrexate.

Core Concept: Photoswitching Antifolate Activity

Antifolates, such as methotrexate, exert their therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] This pathway is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. By blocking DHFR, antifolates disrupt DNA synthesis and cell proliferation, making them particularly effective against rapidly dividing cells like cancer cells.[1][3]

Photopharmacology introduces a molecular photoswitch, often an azobenzene group, into the structure of the antifolate.[4] Azobenzene can exist in two isomeric states: a thermodynamically stable trans isomer and a metastable cis isomer. These isomers have distinct three-dimensional shapes, and by designing the drug molecule appropriately, one isomer can be rendered biologically active while the other is inactive.[4][5]

In the case of this compound, the trans isomer is largely inactive, while the cis isomer is a potent inhibitor of DHFR.[4][5] The switch from the inactive to the active form is triggered by a specific wavelength of light, typically in the UV-A range.[4] This allows for the precise activation of the drug only in the desired tissue, which is illuminated, thereby minimizing systemic toxicity.

Caption: Folate metabolism and the inhibitory action of antifolates on DHFR.

Quantitative Data Summary

The efficacy of photoswitchable antifolates is determined by the differential activity of their isomers and their photochemical properties. The following table summarizes key quantitative data for this compound.

| Parameter | trans-Phototrexate | cis-Phototrexate | Reference |

| IC50 (HeLa cells) | 34 µM | 6 nM | [4] |

| DHFR Inhibition (10 nM) | 21% | 70% | [4] |

| Activation Wavelength | - | 375 nm (UV-A) | [4] |

| Deactivation | Blue/White Light or Thermal Relaxation | - | |

| Thermal Half-life (37°C) | Stable | ~236 minutes | [4] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via a convergent 4-step route.[4] The core of this synthesis involves the coupling of a quinazoline building block with a benzamido building block to form the characteristic azobenzene linkage.

Schematic of this compound Synthesis:

Caption: Convergent synthesis strategy for this compound.

Methodology Outline:

-

Synthesis of Quinazoline-2,4,6-triamine: This is achieved through the catalytic hydrogenation of 6-nitroquinazoline-2,4-diamine.[4]

-

Synthesis of (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate: This component provides the photoswitchable azobenzene moiety.

-

Azo Coupling: The quinazoline-2,4,6-triamine is conjugated with (S)-diethyl 2-(4-nitrosobenzamido)-pentanedioate to form the diazo bond.

-

Hydrolysis: The final step involves the hydrolysis of the ester groups to yield the dicarboxylic acid form of this compound.

Dihydrofolate Reductase (DHFR) Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. A common method is a colorimetric assay that monitors the oxidation of NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a DHFR assay buffer (e.g., phosphate buffer with a suitable pH).

-

Prepare solutions of dihydrofolate (the substrate) and NADPH (the cofactor) in the assay buffer.

-

Prepare solutions of the test compounds (trans- and cis-phototrexate) at various concentrations. The cis isomer is obtained by irradiating a solution of the trans isomer with UV-A light (e.g., 375 nm).

-

-

Assay Procedure:

-

In a 96-well plate, add the DHFR enzyme to each well.

-

Add the test compounds at different concentrations to the respective wells. Include control wells with no inhibitor.

-

Initiate the reaction by adding the substrate (dihydrofolate) and cofactor (NADPH).

-

Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-20 minutes) at a constant temperature.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in absorbance over time) for each condition.

-

Determine the percentage of DHFR inhibition for each concentration of the test compound relative to the control.

-

If desired, calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., HeLa or HCT116) in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (trans- and cis-phototrexate) in the cell culture medium. The cis isomer is generated by pre-irradiating the trans form.

-

Replace the medium in the cell plate with the medium containing the test compounds. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add the MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Plot the cell viability against the compound concentration to determine the IC50 value.

-

Caption: General experimental workflow for the evaluation of photoswitchable antifolates.

Conclusion and Future Perspectives

The photopharmacology of antifolates, exemplified by this compound, represents a significant advancement in the quest for more precise and less toxic cancer therapies. The ability to control the activity of a potent chemotherapeutic agent with light opens up new avenues for localized treatment, potentially revolutionizing the management of various cancers and inflammatory diseases. Future research in this area will likely focus on the development of new photoswitchable antifolates with improved photochemical properties, such as activation by longer wavelengths of light (near-infrared) that can penetrate deeper into tissues. Furthermore, optimizing drug delivery systems to enhance the accumulation of these agents in target tissues will be crucial for translating the promise of photopharmacology into clinical reality.

References

- 1. Photoswitchable Antimetabolite for Targeted Photoactivated Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. Weak Interactions of the Isomers of this compound and Two Cavitand Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. air.unimi.it [air.unimi.it]

A Structural and Functional Comparison of Phototrexate and Methotrexate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Phototrexate (PTX), a photoswitchable azobenzene analogue, and its parent compound, Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment. By incorporating a photoisomerizable diazene bridge, this compound introduces spatiotemporal control over the potent antifolate activity of Methotrexate, opening new avenues for targeted photopharmacology. This document details their structural differences, comparative biological activity, and the precise experimental protocols for their evaluation.

Executive Summary

Methotrexate is a highly effective antifolate agent that inhibits dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thereby halting cell proliferation. However, its systemic administration leads to significant off-target toxicity. This compound was developed to address this limitation by replacing a key structural component of Methotrexate with a photoswitchable azobenzene group. This modification renders the molecule largely inactive in its stable trans form. Upon irradiation with low-energy UVA light, it converts to its cis isomer, which closely mimics the structure and potent DHFR-inhibiting activity of Methotrexate. This reversible control allows for the precise activation of the cytotoxic agent in a targeted area, minimizing systemic side effects.

Structural Comparison

The core structural difference between Methotrexate and this compound lies in the chemical bridge connecting the pteridine ring system to the p-aminobenzoyl glutamate moiety. In Methotrexate, this is a secondary amine with a methyl group (N10). In this compound, this unit is replaced by a diazene (-N=N-) linkage. This "azologization" is the key to its photochromic properties.

The thermodynamically stable trans-Phototrexate adopts a linear conformation, which fits poorly into the DHFR active site. Irradiation with UVA light (~375 nm) induces isomerization to the bent cis configuration. This cis isomer is structurally analogous to the folded conformation that Methotrexate adopts when bound to DHFR, enabling potent enzyme inhibition. The process is reversible; the cis form can be switched back to the inactive trans form using blue or white light (~460 nm) or through thermal relaxation in the dark.

Caption: Structural comparison of Methotrexate and the photoisomerizable this compound.

Comparative Physicochemical and Biological Data

The introduction of the diazene bridge alters the molecule's properties, which are further modulated by its isomeric state. The key advantage of this compound lies in the significant differential activity between its cis and trans isomers.

| Property | Methotrexate | trans-Phototrexate | cis-Phototrexate | Reference |

| Molecular Formula | C₂₀H₂₂N₈O₅ | C₂₀H₁₉N₇O₅ | C₂₀H₁₉N₇O₅ | |

| Molar Mass (g·mol⁻¹) | 454.44 | 437.42 | 437.42 | |

| DHFR Inhibition (IC₅₀) | ~6 nM | 34,000 nM (34 µM) | 6 nM | |

| HeLa Cell Viability (IC₅₀) | Not Reported | ~34 µM | ~0.06 µM (60 nM) | |

| Activation Wavelength | N/A | N/A | ~375 nm (from trans) | |

| Deactivation Wavelength | N/A | ~460 nm / White Light | N/A | |

| Thermal Half-life (cis to trans) | N/A | N/A | ~236 minutes at 37°C |

Table 1: Comparative data for Methotrexate and this compound isomers.

Mechanism of Action and Signaling

The mechanism of action for Methotrexate is well-established. It competitively inhibits DHFR, which catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of thymidylate and purine nucleotides, which are vital for DNA synthesis and repair. Inhibition of DHFR leads to a depletion of these building blocks, causing cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

This compound's mechanism is a light-dependent version of this process. The inactive trans isomer is administered systemically. At the target site, it is irradiated with UVA light, triggering its conversion to the active cis isomer. This cis isomer then binds to and inhibits DHFR, initiating the same downstream cascade as Methotrexate, leading to localized cell death.

Technical Guide: Photoactivated Conversion and Application of Phototrexate

Executive Summary

Photopharmacology represents a paradigm shift in therapeutic intervention, enabling precise spatiotemporal control over drug activity through light. Phototrexate, a photoswitchable analogue of the widely used chemotherapeutic agent Methotrexate (MTX), exemplifies this innovative approach.[1][2] Developed as a light-regulated inhibitor of dihydrofolate reductase (DHFR), this compound exists in two isomeric forms: a thermally stable, biologically inactive trans isomer and a metastable cis isomer, which is a potent inhibitor of DHFR.[1][2][3][4] This document provides a comprehensive technical overview of the conversion of inactive trans-Phototrexate to its active cis form, detailing the underlying mechanisms, experimental validation, and protocols for its application. The transition from the inactive to the active state is achieved through irradiation with UVA light, while deactivation can be triggered by blue or white light, or occurs spontaneously through thermal relaxation in the dark.

Introduction to this compound

This compound was engineered by incorporating an azobenzene moiety into the structure of Methotrexate, a strategy known as "azologization".[2] This modification confers photoresponsive behavior upon the molecule. The planar, thermodynamically stable trans isomer exhibits a poor binding affinity for the DHFR enzyme, rendering it largely inactive.[1][2] Upon irradiation with Ultraviolet-A (UVA) light (typically around 375 nm), the azobenzene group undergoes isomerization to the non-planar cis configuration. This conformational change allows the cis isomer to mimic the bent structure of Methotrexate when bound to DHFR, enabling potent inhibition of the enzyme.[1] The process is reversible; the active cis isomer can revert to the inactive trans form upon exposure to blue or white light, or via thermal decay, ensuring that its cytotoxic activity can be confined to illuminated regions.

Mechanism of Action

The therapeutic and cytotoxic effects of Methotrexate and its active analogue, cis-Phototrexate, stem from the inhibition of dihydrofolate reductase (DHFR).[3] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis. By inhibiting DHFR, cis-Phototrexate depletes the cellular pool of THF, thereby arresting DNA synthesis and cell proliferation, ultimately leading to apoptosis in rapidly dividing cells, such as cancer cells.[3]

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The photo-dependent activity of this compound has been quantified through various in vitro assays. The data clearly demonstrates a significant difference in biological activity between the two isomers.

In Vitro Efficacy and Potency

| Compound | Target/Assay | Cell Line | Metric | Value | Reference |

| cis-Phototrexate | DHFR Inhibition | - | Residual Activity | 22% | [1] |

| trans-Phototrexate | DHFR Inhibition | - | Residual Activity | 78% | [1] |

| cis-Phototrexate | Cell Viability | HeLa | IC₅₀ | 6 nM | |

| trans-Phototrexate | Cell Viability | HeLa | IC₅₀ | 34 µM | |

| cis-enriched this compound | Cell Viability (48h) | HCT116 | % Viability @ 0.1 µM | 55% | [1] |

| trans-Phototrexate | Cell Viability (48h) | HCT116 | % Viability @ 0.1 µM | 89% | [1] |

| cis-enriched this compound | Cell Viability (48h) | HCT116 | % Viability @ 1 µM | 27% | [1] |

| trans-Phototrexate | Cell Viability (48h) | HCT116 | % Viability @ 1 µM | 58% | [1] |

Photochemical Properties

| Property | Condition | Value | Reference |

| Activation Wavelength | trans to cis isomerization | 375-395 nm (UVA) | [1] |

| Deactivation Wavelength | cis to trans isomerization | 460-500 nm (Blue/White Light) | [1] |

| Photostationary State (PSS) | After 15 min irradiation @ 395 nm | 86% cis isomer | [1] |

| Thermal Half-life of cis isomer | In the dark at 37 °C | Several hours | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for key experiments used to validate its photo-dependent activity.

Synthesis of trans-Phototrexate

This compound is prepared via a convergent 4-step synthetic route. The key step involves a Mills reaction to form the characteristic azo-bridge.

-

Step 1: Synthesis of Quinazoline Intermediate: Preparation of the 4-quinazoline-2,4,6-triamine building block.

-

Step 2: Synthesis of Benzamido Intermediate: Synthesis of (S)-diethyl 2-(4-nitrosobenzamido)-pentanedioate.

-

Step 3: Azo-Coupling Reaction: Conjugation of the quinazoline intermediate with the nitroso-benzamido intermediate to form the azo-linked diester precursor.

-

Step 4: Hydrolysis: Hydrolysis of the diethyl ester precursor using sodium hydroxide in an ethanol/water mixture to yield the final trans-Phototrexate product.

(Note: This is a summarized representation. For detailed reagent quantities, reaction conditions, and purification methods, consultation of the primary literature, such as Matera et al., 2018, is recommended.)

Figure 2: Synthetic workflow for trans-Phototrexate.

Protocol for trans to cis Photoisomerization

Objective: To convert the inactive trans-Phototrexate to the active cis-Phototrexate for subsequent biological assays.

Materials:

-

Stock solution of trans-Phototrexate in a suitable solvent (e.g., DMSO or aqueous buffer).

-

Quartz cuvette or 96-well plate (UV-transparent).

-

LED array or lamp emitting UVA light at 375-395 nm.

Procedure:

-

Prepare a stock solution of trans-Phototrexate at the desired concentration.

-

Transfer the solution to a quartz cuvette or a UV-transparent multi-well plate.

-

Irradiate the sample with a 375 nm LED array (e.g., at an intensity of 2.6 mW/cm²).[1]

-

Irradiation time should be optimized to reach the photostationary state (PSS), typically 15-30 minutes.[1]

-

The resulting solution, enriched in cis-Phototrexate (approximately 86% cis), should be used immediately for biological experiments.[1]

-

All subsequent steps should be performed in dim or red light to prevent unwanted back-isomerization.

Protocol for DHFR Inhibition Assay

Objective: To quantify the inhibitory effect of cis- and trans-Phototrexate on human DHFR enzyme activity.

Materials:

-

DHFR Assay Kit (e.g., Sigma-Aldrich, Cat. No. CS0340).[1]

-

Recombinant human DHFR enzyme.

-

Substrate: Dihydrofolic acid (DHF).

-

Cofactor: NADPH.

-

Assay Buffer.

-

trans-Phototrexate and freshly prepared cis-enriched this compound solutions.

-

96-well clear flat-bottom plate.

-

Spectrophotometer or microplate reader capable of kinetic measurements at 340 nm.

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. Dilute DHFR enzyme, DHF, and NADPH to their working concentrations in the assay buffer.

-

Sample Preparation: Prepare serial dilutions of trans-Phototrexate and cis-enriched this compound.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Enzyme Control: Assay Buffer, DHFR enzyme, NADPH.

-

Inhibitor Wells: Assay Buffer, DHFR enzyme, NADPH, and the corresponding this compound isomer dilution.

-

Background Control: Assay Buffer, NADPH (no enzyme).

-

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

-

Initiate Reaction: Add the DHF substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm (monitoring NADPH consumption) every 15 seconds for a total of 2.75 minutes.[1]

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Determine the percent residual activity for each inhibitor concentration relative to the enzyme control.

-

Plot percent inhibition versus inhibitor concentration to determine IC₅₀ values.

-

Protocol for Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of cis- and trans-Phototrexate on a cancer cell line (e.g., HeLa or HCT116).

Materials: